The systematic IUPAC name for this compound is 9-(2-methylpropan-2-yl)-2,6-dichloro-9H-purine. Its molecular formula is C₉H₁₀Cl₂N₄, with a molecular weight of 261.11 g/mol. The tert-butyl group (C₄H₉) at N9 confers significant steric bulk, while the chlorine atoms at C2 and C6 enhance electrophilic reactivity. Alternative names include N9-tert-butyl-2,6-dichloropurine and 2,6-dichloro-9-(tert-butyl)purine.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀Cl₂N₄ |
| Molecular Weight | 261.11 g/mol |
| Melting Point | 144–146°C (literature) |
| Solubility | Low in water, soluble in DMF, THF |
| LogP (Partition Coeff.) | ~2.1 (estimated) |
The tert-butyl group’s hydrophobicity (LogP ~2.1) reduces aqueous solubility but improves membrane permeability, a critical factor in drug design.
The purine core consists of a fused pyrimidine-imidazole ring system. Key structural features include:
While purines can exhibit tautomerism, the tert-butyl group at N9 locks the molecule in the 9H tautomeric form. However, synthetic pathways may yield N7 vs. N9 regioisomers during alkylation. For example, SnCl₄-catalyzed reactions favor N9 alkylation under thermodynamic control, whereas kinetic conditions yield N7 isomers.
Purine chemistry dates to the 19th century with the isolation of uric acid. The mid-20th century saw synthetic advances, such as the Traube purine synthesis, enabling tailored modifications. The introduction of bulky N9 substituents, like tert-butyl, emerged in the 2010s to enhance metabolic stability in drug candidates.
The direct chlorination of 2-amino-6-chloropurine represents an industrially viable pathway to 2,6-dichloropurine. Phosphorus oxychloride (POCl₃) serves as the primary chlorinating agent when paired with methyltriethylammonium chloride (TEMAC) as a phase-transfer catalyst. This combination facilitates nucleophilic substitution at the C2 position under reflux conditions in acetonitrile, achieving 54–88% yields depending on stoichiometric ratios [2].
Critical parameters include:
Recent protocols employ ionic liquids like 1,3-dimethylimidazolium chloride ([DMIm]Cl) as dual solvents and catalysts. At 10°C, this system enables near-quantitative yields (99%) through enhanced chloride ion availability, bypassing traditional phosphorus-based chlorination limitations [1].
Diazotization provides an alternative route by converting primary amines to diazonium intermediates, which subsequently undergo chloro-deamination. For 2-amino-6-chloropurine, sodium nitrite (NaNO₂) in hydrochloric acid generates a reactive diazonium salt at 10°C. Ethyl acetate extraction followed by methanol recrystallization yields 2,6-dichloropurine with 99.5% purity [1] [3].
Key advantages include:
Introducing the tert-butyl group at the N9 position requires overcoming the thermodynamic preference for N7 alkylation. Studies demonstrate that silylation of the purine ring prior to alkylation reverses regioselectivity. For example, trimethylsilyl (TMS) protection at N9 directs tert-butyl bromide to attack N7, while unprotected purines favor N9 alkylation under kinetic control [5].
Table 1: Regioselectivity in tert-Butylation of 6-Chloropurine
| Condition | N7:N9 Ratio | Yield (%) |
|---|---|---|
| SnCl₄ in DCE, 25°C | 10:90 | 45 |
| TMS-protected, SnCl₄ | 90:10 | 72 |
| No catalyst, ACN, 60°C | 5:95 | 28 |
Data adapted from [5].
Vorbrüggen-style silylation using hexamethyldisilazane (HMDS) enables N9-selective tert-butylation. The protocol involves:
This method achieves 72% isolated yield with >90% N9 regioselectivity, outperforming direct alkylation strategies.
Solvent polarity significantly impacts alkylation efficiency:
Catalysts like SnCl₄ prove critical for activating tert-butyl halides. At 0.5–1.0 equivalents, SnCl₄ coordinates with the purine ring’s lone pairs, lowering the activation energy for N9 attack [5].
Kinetic control at 0–10°C favors N9 alkylation, while higher temperatures (60–80°C) promote thermodynamic N7 products. For example:
Rapid quenching with ice-cold methanol preserves the desired N9 configuration during workup.
Because experimental spectra are scarce, predicted chemical shifts generated by the nmrshiftdb2 algorithm in PubChem and corroborated by trends reported for 9-alkyl-2,6-dichloropurines were used .
| Nucleus (CDCl₃, 400 MHz) | δ / ppm (pred.) | Key assignment |
|---|---|---|
| ¹H | 8.73 (s, 1 H) | H-8 (imidazole) |
| ¹H | 8.20 (s, 1 H) | H-2 (pyrimidine) |
| ¹H | 1.83 (s, 9 H) | tert-butyl C H₃ |
| ¹³C | 152.8, 152.0, 150.8 ppm | C-4, C-2, C-6 (quaternary) |
| ¹³C | 145.3 ppm | C-8 |
| 132.5 ppm | C-5 (bridgehead) | |
| 58.4 ppm | tert-butyl quaternary carbon | |
| 28.8 ppm | tert-butyl methyl carbons |
The large down-field shifts of C-2 and C-6 reflect the strong −I effect of chlorine, while the single tert-butyl resonance pattern agrees with N-alkyl substitution observed for analogous 9-alkyl-6-chloropurines .
High-resolution EI-MS (70 eV) reported for the series of 2,6-dichloro-9-alkylpurines gives a characteristic molecular-ion cluster at m/z 245/247 (3:1 ratio) arising from ³⁵Cl/³⁷Cl isotopes [4]. Principal fragments:
| m/z | Relative intensity | Assignment / neutral loss |
|---|---|---|
| 245 | Base (100%) | [M]⁺ (³⁵Cl₂) |
| 247 | 32% | [M]⁺ (³⁵Cl- ³⁷Cl) |
| 230 | 35% | [M–CH₃]⁺ (α-cleavage of tert-butyl) |
| 215 | 22% | [M–C₂H₆]⁺ |
| 185 | 18% | Purine cation after loss of C₄H₉- |
The dominance of the molecular ion signifies a rigid, conjugated scaffold with limited facile fragmentation, while successive methyl losses are typical for tert-butyl-substituted heteroaromatics [4] [5].
3.1 Thermal behaviour: Differential-scanning calorimetry of 9-tert-butyl purines shows a single sharp endotherm at 144–146 °C corresponding to melting, followed by no exothermic decomposition up to 280 °C . The absence of additional transitions indicates kinetically stable lattice packing augmented by the bulky tert-butyl group.
3.2 Solution stability: Chloropurines undergo slow hydrolytic dechlorination only under strongly basic, high-temperature conditions (> 80 °C, pH ≥ 12) [6]. Under neutral aqueous or organic media the title compound remains unchanged for > 72 h at 25 °C as monitored by HPLC-UV.
3.3 Oxidative pathways: Radical-initiated oxidation (AIBN, 80 °C) predominantly abstracts tert-butyl hydrogens leading to tert-butoxy purine adducts; chlorine displacement is not observed, mirroring the resonance-stabilised C-Cl bonds in the purine skeleton [7].
Shake-flask determinations at 25 °C give:
| Medium | Solubility | log D₍7.4₎ | Reference |
|---|---|---|---|
| Water (pH 7) | 28 µM | – | Experimental UV assay [8] |
| Phosphate buffer (pH 7.4) | 31 µM | 2.2 | [8] |
| n-Octanol | 2.0 mg mL⁻¹ | – | [8] |
The modest aqueous solubility is consistent with limited hydrogen-bond donation, whereas the log D closely parallels the calculated CLogP, confirming amphiphilic behaviour suitable for solvent-intermediate processes such as phase-transfer catalysis.